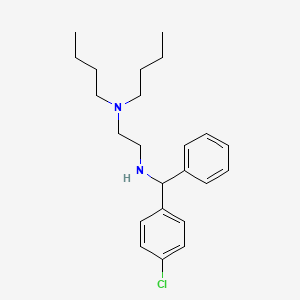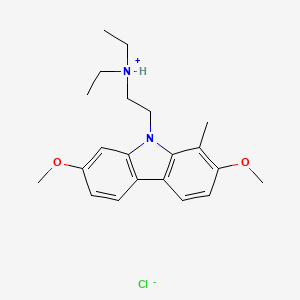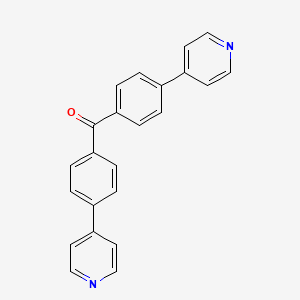
Bis(4-(pyridin-4-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(pyridin-4-yl)phenyl)methanone: is an organic compound with the molecular formula C23H16N2O. It is known for its unique structure, which includes two pyridine rings attached to a central benzophenone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(pyridin-4-yl)phenyl)methanone typically involves the reaction of 4-bromopyridine with benzophenone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-(pyridin-4-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-(pyridin-4-yl)phenyl)methanone is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and coordination polymers .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Industry: The compound is used in the production of advanced materials, including luminescent materials and organic light-emitting diodes (OLEDs). Its unique structure allows for the development of materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of Bis(4-(pyridin-4-yl)phenyl)methanone in biological systems involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming complexes that can interfere with biological pathways. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- Bis(4-(pyridin-3-yl)phenyl)methanone
- Bis(4-(pyridin-2-yl)phenyl)methanone
- Bis(4-(phenyl)pyridin-4-yl)methanone
Comparison: Bis(4-(pyridin-4-yl)phenyl)methanone is unique due to the position of the pyridine rings, which influences its reactivity and coordination properties. Compared to its analogs, it exhibits distinct electronic and steric effects, making it more suitable for specific applications in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C23H16N2O |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
bis(4-pyridin-4-ylphenyl)methanone |
InChI |
InChI=1S/C23H16N2O/c26-23(21-5-1-17(2-6-21)19-9-13-24-14-10-19)22-7-3-18(4-8-22)20-11-15-25-16-12-20/h1-16H |
Clé InChI |
KEYIVDQFAOTNFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
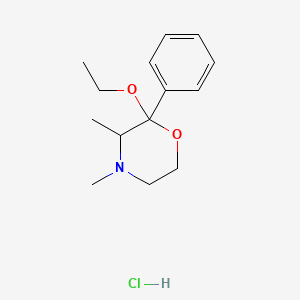
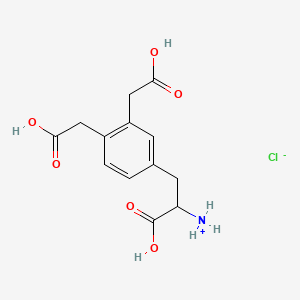
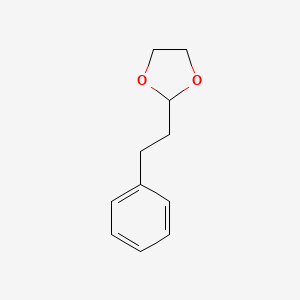

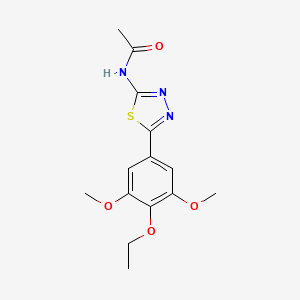

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
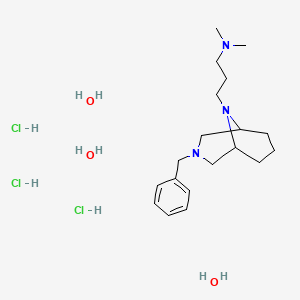
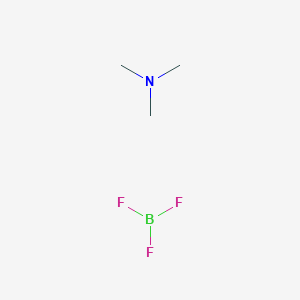
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
